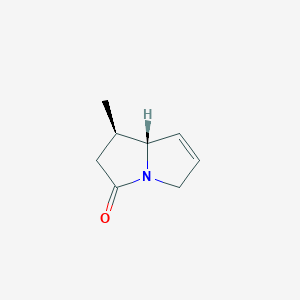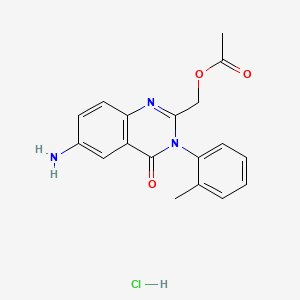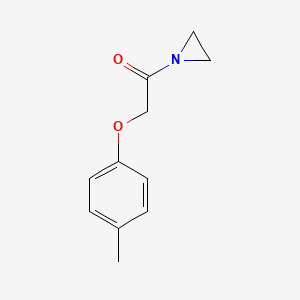![molecular formula C10H12N2O4 B13759347 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid CAS No. 22871-57-4](/img/structure/B13759347.png)
3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.213 g/mol. This compound is known for its unique structure, which includes an amino group, a hydroxyethyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitrobenzoic acid derivatives, while reduction of the nitro group yields amino derivatives .
Scientific Research Applications
3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodo-benzoic acid: This compound has a similar structure but includes additional iodine atoms, which may confer different chemical and biological properties.
3-Amino-5-nitrobenzoic acid: A precursor in the synthesis of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid, differing by the presence of a nitro group instead of the hydroxyethyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
22871-57-4 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-amino-5-(2-hydroxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O4/c11-8-4-6(9(14)12-1-2-13)3-7(5-8)10(15)16/h3-5,13H,1-2,11H2,(H,12,14)(H,15,16) |
InChI Key |
RLCNQTMQGDYITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


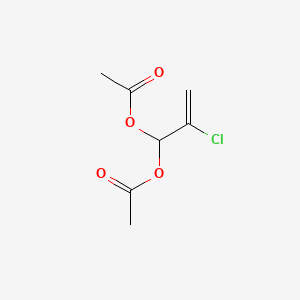

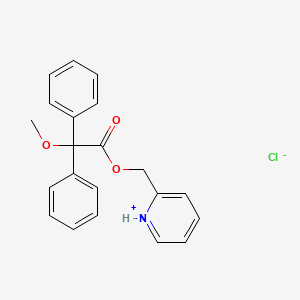

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
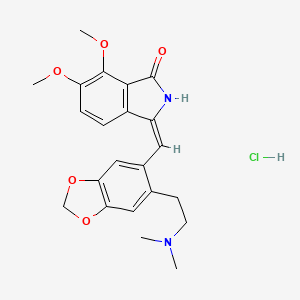

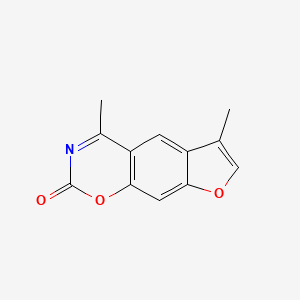
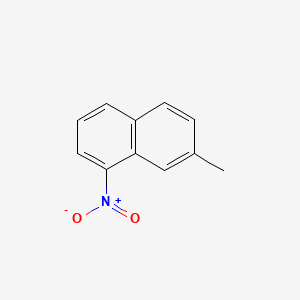
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
